(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms. They are known for their diverse biological activities and are used as key structures in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidinone core, which is a five-membered ring containing sulfur and oxygen. It also has a hydrazone group, which consists of a nitrogen-nitrogen double bond with one of the nitrogens also bonded to a benzodioxole group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the hydrazone group might undergo tautomerization, and the thiazolidinone core might participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydrazone group and the heterocyclic thiazolidinone core might impact its solubility and stability .Scientific Research Applications
Synthesis in Organic Chemistry
(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one and its derivatives have been synthesized in various studies, exploring their potential in organic chemistry. Mahmoud et al. (2013) discuss the synthesis of similar compounds via Domino Friedel-Crafts reactions, highlighting the method's effectiveness in producing novel derivatives (Mahmoud, Derbala, Madkour, & El-Said, 2013).
Antimicrobial and Antibacterial Properties
Research by Hassan et al. (2013) demonstrates the antibacterial activity of thiazole and thiazolidin derivatives, showcasing their potential in combating bacterial strains. This study indicates the promising role of these compounds in developing new antibacterial agents (Hassan, Ibrahim, El-Sheref, Abdel‐Aziz, Bräse, & Nieger, 2013).
Anti-Inflammatory Applications
Nikalje, Hirani, and Nawle (2015) investigated the anti-inflammatory properties of similar thiazolidin derivatives, finding that these compounds showed promising results in both in vitro and in vivo models. This research suggests potential therapeutic applications in inflammation treatment (Nikalje, Hirani, & Nawle, 2015).
Anticancer Potential
Penthala, Reddy, and Crooks (2011) synthesized and evaluated thiazolidin-4-one derivatives for their cytotoxicity against human tumor cell lines, identifying compounds with significant growth inhibition in certain cancer cells. This study opens pathways for these compounds in cancer research (Penthala, Reddy, & Crooks, 2011).
Photochemical Research
Mondal, Chakraborty, Bairi, Chatterjee, and Nandi (2015) explored the photochemical properties of similar compounds, studying the E-Z isomerization under light irradiation, indicating potential applications in photoresponsive materials (Mondal, Chakraborty, Bairi, Chatterjee, & Nandi, 2015).
Catalysis and Chemical Transformations
Research by Yu et al. (2012) delved into the catalytic properties of related compounds in transforming isobutyl alcohol to aromatics. This study showcases the potential of such compounds in catalysis and chemical transformations (Yu, Huang, Zhang, Liu, Xin, Xie, & Xu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-5-butyl-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-3-9-19-20(25)24(16-7-5-4-6-8-16)21(28-19)23-22-13-15-10-11-17-18(12-15)27-14-26-17/h4-8,10-13,19H,2-3,9,14H2,1H3/b22-13+,23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKNIXZKPUIRG-ISURTVLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=NN=CC2=CC3=C(C=C2)OCO3)S1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1C(=O)N(/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/S1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.